Cyclomethycaine

Monoamine Oxidase Inhibition Cardiac Pharmacology Off-Target Activity

Cyclomethycaine is a high-lipophilicity (LogP ~6.45) benzoate ester anesthetic, ideal for topical and transdermal research formulations requiring superior stratum corneum partitioning. Its distinct non-anesthetic activities—differential cardiac MAO inhibition (mouse vs. rat) and potent cell adhesion modulation—make it an irreplaceable tool compound. Select cyclomethycaine to achieve high lipid-phase drug loading and explore off-target mechanisms unattainable with benzocaine or procaine. Hydrochloride salt available for aqueous mucosal preparations.

Molecular Formula C22H33NO3
Molecular Weight 359.5 g/mol
CAS No. 139-62-8
Cat. No. B090308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclomethycaine
CAS139-62-8
Synonymscyclomethycaine
Molecular FormulaC22H33NO3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3
InChIInChI=1S/C22H33NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h11-14,18,20H,2-10,15-17H2,1H3
InChIKeyYLRNESBGEGGQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclomethycaine (CAS 139-62-8): A Legacy Ester-Type Topical Anesthetic for Specialized Mucosal and Dermal Applications


Cyclomethycaine (CAS 139-62-8), historically marketed as Surfacaine, is a synthetic ester-type local anesthetic belonging to the benzoic acid derivative class . First approved by the FDA in 1948, its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting nerve impulse propagation [1]. It is distinguished by its cyclohexyloxy aromatic substitution, which confers enhanced lipophilicity (LogP ~5.2-6.45) relative to simpler ester anesthetics like benzocaine (LogP ~1.8) [2], positioning it as a specialized topical agent for cutaneous and mucous membrane anesthesia [3].

Why Cyclomethycaine Cannot Be Directly Substituted by Other Ester or Amide Anesthetics in Research and Formulation


Generic substitution among local anesthetics is precluded by significant differences in lipophilicity, potency, and off-target biological activities. Cyclomethycaine's high calculated partition coefficient (LogP ~6.45) starkly contrasts with more hydrophilic agents like procaine (LogP ~2.14) [1], directly impacting its tissue penetration and reservoir formation in lipid-rich environments like the stratum corneum and mucosal membranes. Furthermore, empirical data demonstrates that cyclomethycaine possesses a unique profile of non-anesthetic pharmacological effects, such as differential inhibition of monoamine oxidase (MAO) [2] and distinct rank-order potency in modulating cell adhesion [3], which are not replicated by other in-class compounds. Therefore, selection of cyclomethycaine must be based on its specific physicochemical and biological fingerprint rather than a generalized 'ester anesthetic' classification.

Quantitative Evidence for Cyclomethycaine: Differentiated Potency and Physicochemical Properties vs. Key Comparators


Differential Inhibition of Monoamine Oxidase (MAO) in Cardiac Tissue: Cyclomethycaine vs. Procaine and Tetracaine

Cyclomethycaine exhibits a species-dependent inhibitory effect on cardiac MAO that is opposite to that observed for procaine and tetracaine. In a direct head-to-head comparison, cyclomethycaine was more potent in inhibiting MAO in mouse heart compared to rat heart. This pattern is reversed for procaine, chloroprocaine, and tetracaine, which show greater potency in rat heart [1].

Monoamine Oxidase Inhibition Cardiac Pharmacology Off-Target Activity

Rank-Order Potency in Inhibiting Cell-Substrate Adhesion: Cyclomethycaine vs. Tetracaine

In an assay measuring the inhibition of cell adhesion to both untreated glass and serum-coated coverslips, cyclomethycaine demonstrated greater inhibitory activity than tetracaine. The rank order of increasing activity was reported as: tetracaine < promethazine < cyclomethycaine < chlorpromazine < fluphenazine [1].

Cell Adhesion Cationic Anesthetics In Vitro Assay

Physicochemical Differentiation: Lipophilicity (LogP) of Cyclomethycaine vs. Benzocaine

Cyclomethycaine's predicted LogP is substantially higher than that of the widely used topical anesthetic benzocaine, indicating a >10,000-fold difference in octanol-water partition coefficient and a proportionally greater affinity for lipid membranes [1].

Lipophilicity Formulation Science Partition Coefficient

Aqueous Solubility Comparison: Cyclomethycaine Free Base vs. Hydrochloride Salt

The free base of cyclomethycaine has limited aqueous solubility (>1 g/100 mL), while its hydrochloride salt form exhibits moderate aqueous solubility [1]. This intra-compound comparison is crucial for procurement decisions, as the hydrochloride salt may be preferred for aqueous formulations, whereas the free base could be selected for non-polar formulations or specific synthetic steps.

Solubility Formulation Salt Selection

Specific Topical Indication Differentiation: Cyclomethycaine vs. Procaine and Tetracaine

Cyclomethycaine is classified specifically as a topical anesthetic for skin and mucous membranes, whereas procaine is primarily used for infiltration and nerve block anesthesia, and tetracaine is used for both spinal and topical anesthesia [1][2]. This distinction is supported by its inclusion in the topical anesthetics category alongside benzocaine in authoritative pharmacological texts [1].

Topical Anesthesia Clinical Application Mucosal Anesthesia

Specialized Research and Formulation Applications Where Cyclomethycaine's Unique Profile Provides a Clear Advantage


Development of Lipid-Based Topical Formulations and Transdermal Delivery Systems

Given its high lipophilicity (LogP ~6.45) , cyclomethycaine is an ideal candidate for incorporation into creams, ointments, or lipid nanoparticle formulations intended for dermal or transdermal delivery. Its predicted high logP suggests superior partitioning into the stratum corneum compared to less lipophilic anesthetics like benzocaine (LogP 1.8) [4], potentially leading to a more pronounced and prolonged local anesthetic effect at the application site. Researchers optimizing topical formulations should prioritize cyclomethycaine for achieving high drug loading in the lipid phase.

Investigating Species-Specific Off-Target Cardiac Pharmacology

The unique finding that cyclomethycaine inhibits cardiac monoamine oxidase (MAO) with greater potency in mouse than rat heart, in direct contrast to procaine and tetracaine , makes it a valuable tool compound for comparative pharmacology studies. Researchers examining species-specific responses or the cardiovascular implications of anesthetic off-target effects can use cyclomethycaine to probe mechanisms that are not activated by other common ester anesthetics. This provides a clear rationale for selecting cyclomethycaine in studies where this differential activity is the primary research question.

In Vitro Models of Cell Adhesion, Spreading, and Migration

For studies on cell-matrix interactions, wound healing assays, or macrophage function, cyclomethycaine's established rank-order potency as an inhibitor of cell adhesion (more potent than tetracaine) offers a defined, quantitative effect. It can be used as a positive control or as a tool to dissect the role of membrane biophysics in cellular adhesion processes, providing a reproducible and literature-validated experimental condition that is distinct from the effects of other local anesthetics.

Formulation of Urological and Mucosal Anesthetic Preparations

Cyclomethycaine has a historical and established use in topical anesthesia for urological examinations and on mucous membranes for cuts and bites . Its moderate water solubility in the hydrochloride salt form [4] facilitates preparation of aqueous solutions or gels suitable for mucosal application. Researchers developing new formulations for oral, nasal, or urogenital mucosal anesthesia can leverage this compound's known safety and efficacy profile in these specific niches, avoiding the need for de novo validation of a new anesthetic agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclomethycaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.